4-(1,3-Dibenzoylimidazolidin-2-YL)-N,N-diethylaniline
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Overview
Description
4-(1,3-Dibenzoylimidazolidin-2-YL)-N,N-diethylaniline is a complex organic compound that features a unique imidazolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dibenzoylimidazolidin-2-YL)-N,N-diethylaniline typically involves the reaction of N,N-diethylaniline with a dibenzoylimidazolidine derivative. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the imidazolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dibenzoylimidazolidin-2-YL)-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride.
Substitution reagents: Halogenated compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
4-(1,3-Dibenzoylimidazolidin-2-YL)-N,N-diethylaniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(1,3-Dibenzoylimidazolidin-2-YL)-N,N-diethylaniline involves its interaction with specific molecular targets. The imidazolidine ring structure allows it to bind to metal ions, facilitating catalytic processes. Additionally, its aromatic rings enable interactions with biological macromolecules, potentially disrupting cellular processes and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene: Similar imidazolidine structure but with different substituents.
4-(1,3-Di-p-tolyl-imidazolidin-2-yl)-pyridine: Another imidazolidine derivative with a pyridine ring
Uniqueness
4-(1,3-Dibenzoylimidazolidin-2-YL)-N,N-diethylaniline is unique due to its specific combination of the imidazolidine ring with N,N-diethylaniline, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C27H29N3O2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
[3-benzoyl-2-[4-(diethylamino)phenyl]imidazolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C27H29N3O2/c1-3-28(4-2)24-17-15-21(16-18-24)25-29(26(31)22-11-7-5-8-12-22)19-20-30(25)27(32)23-13-9-6-10-14-23/h5-18,25H,3-4,19-20H2,1-2H3 |
InChI Key |
KXNUYIMAHMFCNE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2N(CCN2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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